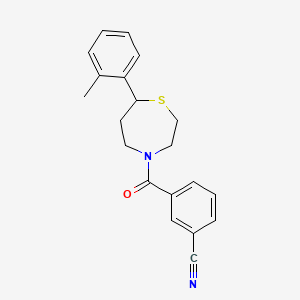

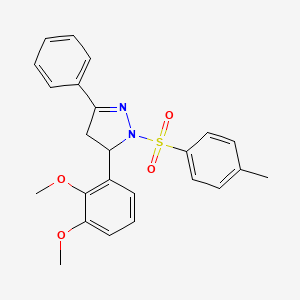

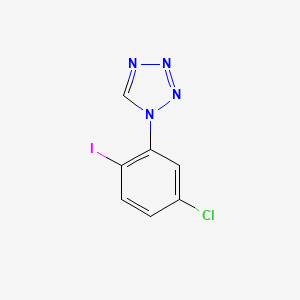

3-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“o-Tolyl benzonitrile (OTBN)” is a common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . These drugs are used to treat hypertension, a medical condition in which the blood pressure against the artery wall is high enough to increase the risk of heart disease and stroke .

Synthesis Analysis

The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst . The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .Chemical Reactions Analysis

The synthesis of OTBN involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .Applications De Recherche Scientifique

Cycloaddition Reactions

The compound undergoes 1,3-dipolar cycloaddition reactions to form isoxazoline spiro adducts. These cycloadditions are completely regioselective, leading to the formation of 3,4-dihydro-2H,4′H-spiro[benzo[f][1,2]thiazepine-5,5′-isoxazole] 1,1-dioxide cycloadducts. This showcases its potential in synthesizing complex chemical structures with high selectivity (Ryan, Francis & Savage, 2014).

Development of Screening Libraries

1,4-Thiazepanes and thiazepanones, like the compound , are recognized for their 3D character and are underrepresented in screening libraries. They have been identified as new BET bromodomain ligands, indicating their potential use in developing diverse screening libraries for pharmaceutical research (Pandey et al., 2020).

Photochemical Applications

The compound is involved in photochemical reactions, such as the formation of oxazolines and β-amino-chalcones upon irradiation, indicating its utility in photochemistry research (Giezendanner, Rosenkranz, Hansen & Schmid, 1973).

Binary Reducing Agents

Benzonitrile compounds, similar to the one , are used as binary reducing agents in chemical transformations. They are involved in selective, partial, or tandem reductions of bifunctional compounds, showcasing their versatility in organic synthesis (Snelling et al., 2015).

Corrosion Inhibition Studies

Benzonitrile derivatives are studied for their effectiveness as corrosion inhibitors, which could indicate potential applications for similar compounds in material science and engineering (Chaouiki et al., 2018).

Propriétés

IUPAC Name |

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-5-2-3-8-18(15)19-9-10-22(11-12-24-19)20(23)17-7-4-6-16(13-17)14-21/h2-8,13,19H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINOXQORRYKHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)

![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2817629.png)

![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)